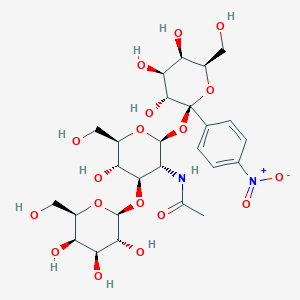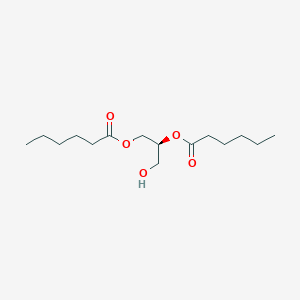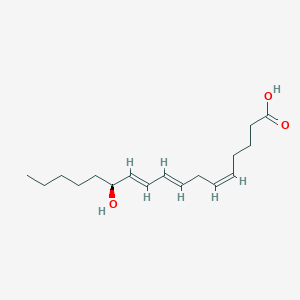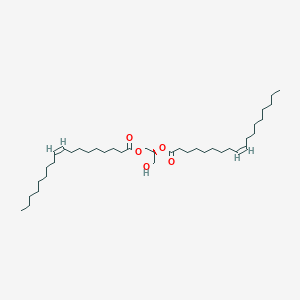
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside, also known as ONPG, is an artificial substrate used in biochemical research to detect the presence of beta-galactosidase enzyme. The substrate is hydrolyzed by beta-galactosidase, leading to the release of a yellow-colored product that can be easily measured spectrophotometrically.
Mecanismo De Acción
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside is hydrolyzed by beta-galactosidase, leading to the release of 4-nitrophenol and galactose. The hydrolysis reaction is pH-dependent and occurs at a pH range of 6.5 to 8.0. The release of 4-nitrophenol leads to the formation of a yellow-colored product that can be measured spectrophotometrically at 420 nm. The rate of hydrolysis is proportional to the enzyme activity and can be used to determine the specific activity of beta-galactosidase.
Efectos Bioquímicos Y Fisiológicos
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside has no known biochemical or physiological effects in biological systems. The substrate is inert and does not interact with other molecules in the cell. The yellow-colored product formed during the hydrolysis reaction is also non-toxic and does not interfere with cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside has several advantages as a substrate for beta-galactosidase assay. The substrate is easy to prepare and can be stored for a long time without losing its activity. The assay is also simple and can be performed in a short time with minimal equipment. The yellow-colored product formed during the hydrolysis reaction is stable and can be measured spectrophotometrically at different time points.
However, 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside has some limitations as a substrate for beta-galactosidase assay. The substrate is not suitable for the detection of intracellular enzyme activity since it cannot penetrate the cell membrane. The assay is also not specific for beta-galactosidase since other enzymes can hydrolyze 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside. The detection of beta-galactosidase activity using 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside is also not suitable for high-throughput screening since the assay requires spectrophotometric measurement.
Direcciones Futuras
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside has been widely used as a substrate for beta-galactosidase assay for several decades. However, there is still room for improvement in the assay. One direction for future research is the development of new substrates that can penetrate the cell membrane and detect intracellular enzyme activity. Another direction is the development of high-throughput screening methods that can detect beta-galactosidase activity in a large number of samples simultaneously. The use of 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside in combination with other substrates and detection methods may also improve the sensitivity and specificity of the assay.
Métodos De Síntesis
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside can be synthesized by the reaction of 4-nitrophenol with galactose-1-phosphate and N-acetylglucosamine in the presence of beta-galactosidase. The reaction leads to the formation of 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside, which can be purified by chromatographic techniques.
Aplicaciones Científicas De Investigación
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside is widely used in biochemical research to detect the presence of beta-galactosidase enzyme. The enzyme is commonly found in bacteria, yeast, and mammalian cells, where it plays a crucial role in lactose metabolism. The detection of beta-galactosidase activity using 4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside is a simple and reliable method that allows the quantification of enzyme activity in different biological samples. The assay can be used to study the regulation of beta-galactosidase expression, the effect of different compounds on enzyme activity, and the screening of mutant strains with altered enzyme activity.
Propiedades
Número CAS |
124098-14-2 |
|---|---|
Nombre del producto |
4-Nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside |
Fórmula molecular |
C26H38N2O18 |
Peso molecular |
666.6 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-(4-nitrophenyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H38N2O18/c1-9(32)27-15-22(44-25-21(38)19(36)16(33)12(6-29)43-25)18(35)13(7-30)42-24(15)46-26(10-2-4-11(5-3-10)28(40)41)23(39)20(37)17(34)14(8-31)45-26/h2-5,12-25,29-31,33-39H,6-8H2,1H3,(H,27,32)/t12-,13-,14-,15-,16+,17+,18-,19+,20+,21-,22-,23-,24+,25+,26+/m1/s1 |
Clave InChI |
PKKBZODRBKXRRW-YFJIGQAWSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@]2([C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)C3=CC=C(C=C3)[N+](=O)[O-])CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)O)O)C3=CC=C(C=C3)[N+](=O)[O-])CO)O)OC4C(C(C(C(O4)CO)O)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OC2(C(C(C(C(O2)CO)O)O)O)C3=CC=C(C=C3)[N+](=O)[O-])CO)O)OC4C(C(C(C(O4)CO)O)O)O |
Otros números CAS |
124098-14-2 |
Sinónimos |
4-nitrophenyl O-beta-galactopyranosyl-(1-4)-O-(2-acetamido-2-deoxy-beta-glucopyranosyl)-(1-3)-beta-galactopyranoside NGGG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)